Alka-seltzer

Description

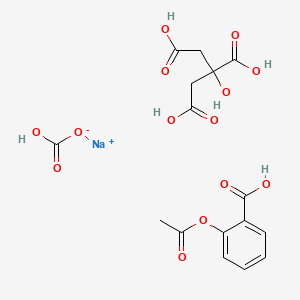

Structure

2D Structure

Properties

CAS No. |

53663-74-4 |

|---|---|

Molecular Formula |

C16H17NaO14 |

Molecular Weight |

456.29 g/mol |

IUPAC Name |

sodium;2-acetyloxybenzoic acid;hydrogen carbonate;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C9H8O4.C6H8O7.CH2O3.Na/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-3(8)1-6(13,5(11)12)2-4(9)10;2-1(3)4;/h2-5H,1H3,(H,11,12);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);(H2,2,3,4);/q;;;+1/p-1 |

InChI Key |

PERKCQYZRBLRLO-UHFFFAOYSA-M |

SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(=O)(O)[O-].[Na+] |

Other CAS No. |

53663-74-4 |

Synonyms |

Alka Seltzer Alka-Seltzer sodium acetylsalicylate -sodium bicarbonate - sodium citrate sodium acetylsalicylate, sodium bicarbonate, and sodium citrate drug combination sodium acetylsalicylate, sodium bicarbonate, sodium citrate drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stoichiometry of the Alka-Seltzer Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stoichiometry of the chemical reaction that occurs when an Alka-Seltzer tablet dissolves in water. It includes the fundamental chemical principles, detailed experimental protocols for quantitative analysis, and structured data presentation to facilitate understanding and further research in areas such as drug delivery, formulation, and quality control.

Core Reaction Stoichiometry

The effervescence observed upon dissolving an this compound tablet is a classic acid-base reaction. The primary active ingredients responsible for this phenomenon are sodium bicarbonate (NaHCO₃), a weak base, and citric acid (C₆H₈O₇), a weak acid.[1][2] When the tablet is introduced to water, these components dissolve, dissociate, and react with each other.

The overall balanced chemical equation for the reaction is:

3NaHCO₃(aq) + C₆H₈O₇(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g) [1][2][3][4]

This equation reveals a precise molar ratio between the reactants and products. For every one mole of citric acid that reacts, three moles of sodium bicarbonate are consumed, resulting in the production of one mole of sodium citrate, three moles of water, and three moles of carbon dioxide gas.[4][5] The evolution of carbon dioxide gas is the source of the characteristic fizzing.[6][7]

The net ionic equation simplifies the process to the reaction between the bicarbonate ion and hydrogen ions from the citric acid:

3HCO₃⁻(aq) + 3H⁺(aq) → 3H₂CO₃(aq) → 3H₂O(l) + 3CO₂(g) [8][9]

This highlights the formation of unstable carbonic acid (H₂CO₃), which rapidly decomposes into water and carbon dioxide.[6]

Experimental Protocols for Stoichiometric Analysis

The stoichiometry of the this compound reaction can be verified experimentally through several methods. The two primary protocols detailed below focus on quantifying the amount of carbon dioxide produced, which can then be related back to the amount of limiting reactant in the tablet.

This widely used method relies on the law of conservation of mass. By measuring the mass of the system before and after the reaction, the mass of the escaped carbon dioxide gas can be determined.[6][10][11] This value is then used to stoichiometrically calculate the mass of the limiting reactant, typically sodium bicarbonate.[6][9][12]

Methodology:

-

Initial Mass Measurement:

-

Measure and record the mass of a single this compound tablet to a precision of at least 0.01 g.

-

Pour approximately 100 mL of deionized water into a 250 mL Erlenmeyer flask.

-

Place the flask with water and the tablet (separately) on a digital balance and record the total initial mass (M_initial).

-

-

Reaction Initiation:

-

Carefully drop the tablet into the flask of water.

-

Allow the reaction to proceed to completion, as indicated by the cessation of bubbling. Gently swirl the flask to ensure all solid has dissolved and reacted.[10]

-

-

Final Mass Measurement:

-

Once the reaction is complete, place the flask and its contents back on the same digital balance.

-

Record the final mass (M_final).

-

-

Calculation of CO₂ Mass:

-

The mass of the carbon dioxide gas evolved is the difference between the initial and final masses: Mass of CO₂ = M_initial - M_final

-

-

Stoichiometric Calculation of NaHCO₃ Mass:

This protocol involves the direct measurement of the volume of carbon dioxide gas produced by displacing water. This provides an alternative method to quantify the reaction's output.

Methodology:

-

Apparatus Setup:

-

Assemble a gas collection apparatus. This typically consists of a reaction flask (e.g., a 250 mL Erlenmeyer flask) sealed with a stopper that has a tube leading to an inverted, water-filled graduated cylinder in a pneumatic trough.

-

-

Reaction Initiation:

-

Place an this compound tablet into the reaction flask.

-

Add 100 mL of water to the flask and immediately seal it with the stopper, ensuring the collection tube is positioned under the inverted graduated cylinder.

-

-

Gas Collection and Volume Measurement:

-

As the CO₂ gas is produced, it will travel through the tube and displace the water in the graduated cylinder.

-

Allow the reaction to run to completion.

-

Adjust the height of the graduated cylinder until the water level inside and outside are equal to equalize the pressure with the atmosphere.

-

Record the volume of CO₂ collected.

-

-

Stoichiometric Calculation:

-

Using the Ideal Gas Law (PV=nRT), calculate the moles of CO₂ collected. Remember to account for the partial pressure of water vapor at the recorded temperature.

-

Perform the same stoichiometric calculation as in Protocol 1 (Step 5) to determine the mass of the reacted NaHCO₃.

-

Data Presentation and Analysis

For reproducible and comparable results, all quantitative data should be meticulously recorded and organized. The following tables provide a template for data collection based on the protocols described above.

Table 1: Stoichiometric Analysis via Mass Loss

| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |

| Mass of Tablet (g) | ||||

| Initial Mass (Flask + Water + Tablet) (g) | ||||

| Final Mass (Flask + Solution) (g) | ||||

| Mass of CO₂ Evolved (g) | ||||

| Moles of CO₂ Evolved (mol) | ||||

| Moles of NaHCO₃ Reacted (mol) | ||||

| Calculated Mass of NaHCO₃ (g) | ||||

| Manufacturer's Stated Mass of NaHCO₃ (g) | 1.916 | 1.916 | 1.916 | 1.916 |

| Percent Error (%) |

Note: A common stated value for sodium bicarbonate in an this compound Original tablet is 1916 mg.[2][6]

Table 2: Stoichiometric Analysis via Gas Collection

| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |

| Mass of Tablet (g) | ||||

| Volume of CO₂ Collected (mL) | ||||

| Room Temperature (°C) | ||||

| Atmospheric Pressure (atm) | ||||

| Water Vapor Pressure (atm) | ||||

| Moles of CO₂ Collected (mol) | ||||

| Moles of NaHCO₃ Reacted (mol) | ||||

| Calculated Mass of NaHCO₃ (g) | ||||

| Percent Error (%) |

Conclusion

The stoichiometry of the this compound reaction provides a clear and quantifiable example of an acid-base reaction with gas evolution. The 3:1 molar ratio of sodium bicarbonate to citric acid is fundamental to the formulation's design. The experimental protocols outlined in this guide, based on mass loss or gas collection, offer robust and reliable methods for researchers to verify this stoichiometry. Accurate determination of these relationships is critical for quality control in manufacturing, for the development of new effervescent drug delivery systems, and for fundamental chemical kinetics studies.

References

- 1. tsfx.edu.au [tsfx.edu.au]

- 2. phillipsscientificmethods.weebly.com [phillipsscientificmethods.weebly.com]

- 3. homework.study.com [homework.study.com]

- 4. The fizz produced when an this compound tablet is dissolved - Brown 15th Edition Ch 3 Problem 79 [pearson.com]

- 5. youtube.com [youtube.com]

- 6. Lab Background [chem.fsu.edu]

- 7. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 8. The Alka Seltzer Reaction – Middle School Chemical Engineering For Girls [sites.tufts.edu]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. Does this compound Tell the Truth? A lab activity with a video pre-lab assigment | Chemical Education Xchange [chemedx.org]

- 11. Demonstration Equipment [csun.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. genchem.chem.umass.edu [genchem.chem.umass.edu]

An In-depth Technical Guide to the Characterization of Sodium Bicarbonate and Citric Acid Reaction Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between sodium bicarbonate and citric acid, focusing on the detailed characterization of its byproducts. This reaction, while seemingly simple, is fundamental in various pharmaceutical and chemical applications, from effervescent drug delivery systems to buffering solutions. Understanding the nature, yield, and properties of the reaction byproducts is critical for process optimization, quality control, and formulation development.

Reaction Overview and Stoichiometry

The reaction between citric acid (a weak triprotic acid) and sodium bicarbonate (a weak base) in an aqueous solution is an acid-base neutralization reaction. The primary byproducts are a sodium salt of citric acid, water, and carbon dioxide gas.[1][2] The specific sodium citrate salt formed—monosodium, disodium, or trisodium citrate—is dependent on the molar ratio of the reactants.[2][3]

The overall reaction proceeds in two main steps: an initial acid-base reaction to form carbonic acid, followed by the rapid decomposition of carbonic acid into carbon dioxide and water.[4]

Step 1: Neutralization H₃C₆H₅O₇(aq) + nNaHCO₃(aq) → NaₙH₃₋ₙC₆H₅O₇(aq) + nH₂CO₃(aq)

Step 2: Decomposition nH₂CO₃(aq) → nH₂O(l) + nCO₂(g)

The stoichiometry of the reaction dictates the final salt product:

-

1:1 Molar Ratio (Citric Acid:Sodium Bicarbonate): Forms primarily monosodium citrate (sodium dihydrogen citrate).[2] C₆H₈O₇ + NaHCO₃ → NaC₆H₇O₇ + H₂O + CO₂

-

1:2 Molar Ratio (Citric Acid:Sodium Bicarbonate): Forms primarily disodium citrate (disodium hydrogen citrate).[2] C₆H₈O₇ + 2NaHCO₃ → Na₂C₆H₆O₇ + 2H₂O + 2CO₂

-

1:3 Molar Ratio (Citric Acid:Sodium Bicarbonate): Forms primarily trisodium citrate.[5][6] C₆H₈O₇ + 3NaHCO₃ → Na₃C₆H₅O₇ + 3H₂O + 3CO₂

Characterization of Reaction Byproducts

The primary solid byproducts of the reaction are the sodium salts of citric acid. Their physical and chemical properties are summarized below.

Physical and Chemical Properties

| Property | Monosodium Citrate | Disodium Citrate | Trisodium Citrate (Anhydrous) | Trisodium Citrate (Dihydrate) |

| Chemical Formula | C₆H₇NaO₇ | C₆H₆Na₂O₇ | Na₃C₆H₅O₇ | Na₃C₆H₅O₇·2H₂O |

| Molar Mass ( g/mol ) | 214.11 | 236.09 | 258.07 | 294.10 |

| Appearance | White granular powder | White crystalline powder | White crystalline powder | Colorless or white crystals |

| Taste | Slightly acidic and salty | Saline | Saline | Cooling, saline taste |

| Solubility in Water | Highly soluble (~53.5 g/L at 20°C) | Highly soluble (~523 g/L at 20°C) | Freely soluble | Freely soluble |

| Solubility in Ethanol | Practically insoluble | Practically insoluble | Practically insoluble | Practically insoluble |

| pH (1% aqueous solution) | 3.5 - 3.8 | ~4.9 - 5.2 (inferred) | 7.5 - 9.0 | 7.5 - 9.0 |

| Melting/Decomposition Point | Decomposes >200°C | Decomposes at 149°C | Decomposes >300°C | Loses water at ~150°C, decomposes at higher temperatures |

| Hygroscopicity | Low | Slightly deliquescent | Slightly deliquescent in moist air | Slightly deliquescent in moist air |

Data compiled from sources[3][7][8][9][10].

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the sodium citrate byproducts.

Synthesis of Sodium Citrate Salts

Objective: To synthesize monosodium, disodium, and trisodium citrate by controlling the stoichiometry of the reactants.

Materials:

-

Citric acid (anhydrous or monohydrate)

-

Sodium bicarbonate

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Hotplate

-

pH meter or pH indicator strips

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Calculate Reactant Masses: Based on the desired sodium citrate salt (mono-, di-, or trisodium), calculate the required masses of citric acid and sodium bicarbonate for a 1:1, 1:2, or 1:3 molar ratio, respectively.

-

Dissolve Citric Acid: Dissolve the calculated mass of citric acid in a minimal amount of distilled water in a beaker with stirring.

-

Gradual Addition of Sodium Bicarbonate: Slowly add the calculated mass of sodium bicarbonate to the citric acid solution in small portions. This is an effervescent reaction that releases carbon dioxide gas; adding the base too quickly can cause excessive foaming and loss of product.[9]

-

Reaction Completion: Continue adding sodium bicarbonate until the effervescence ceases. For the synthesis of trisodium citrate, the final pH of the solution should be neutral (pH ~7).[9]

-

Crystallization: Gently heat the resulting solution to concentrate it, then allow it to cool slowly to facilitate crystallization. Seeding with a small crystal of the desired salt can promote crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry in an oven at a temperature below the decomposition point of the respective hydrate.

Qualitative Analysis

Objective: To confirm the presence of sodium and citrate ions in the synthesized product.

A. Test for Sodium Ions:

-

Clean a platinum or nichrome wire by dipping it in concentrated hydrochloric acid and heating it in a Bunsen burner flame until no color is imparted.

-

Dip the clean wire into the sample and introduce it into the flame.

-

Observation: A persistent, intense yellow flame indicates the presence of sodium ions.[8]

B. Test for Citrate Ions:

-

Dissolve a small amount of the sample in water to create a neutral solution.

-

Add a solution of calcium chloride. No precipitate should form at room temperature.

-

Boil the solution.

-

Observation: The formation of a white precipitate upon boiling, which is soluble in 6M acetic acid, indicates the presence of citrate ions.[8]

Quantitative Analysis: Titration

Objective: To determine the purity of the synthesized sodium citrate salt. This protocol is for the assay of trisodium citrate.

Materials:

-

Anhydrous glacial acetic acid

-

0.1 M Perchloric acid in glacial acetic acid (standardized)

-

Naphtholbenzein indicator solution

-

Synthesized and dried trisodium citrate

-

Burette, beaker, and heating apparatus

Procedure:

-

Accurately weigh approximately 0.150 g of the dried trisodium citrate sample.

-

Dissolve the sample in 20 mL of anhydrous glacial acetic acid, gently heating to about 50°C to aid dissolution.

-

Allow the solution to cool to room temperature.

-

Add 0.25 mL of naphtholbenzein indicator solution.

-

Titrate with 0.1 M perchloric acid until the color changes to green.

-

Calculation: 1 mL of 0.1 M perchloric acid is equivalent to 8.602 mg of C₆H₅Na₃O₇.

Spectroscopic and Thermal Analysis

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the sodium citrate salts.

-

Procedure: Obtain the FTIR spectrum of the dried sample, typically using a KBr pellet or an ATR accessory.

-

Key Peaks for Trisodium Citrate:

-

Broad O-H stretching vibration around 3455 cm⁻¹ (if hydrated).

-

Antisymmetric stretching of the carboxylate group (COO⁻) around 1592 cm⁻¹.

-

Symmetric stretching of the carboxylate group (COO⁻) around 1417 cm⁻¹.[11]

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of the sodium citrate salts.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra.

-

¹H NMR of Trisodium Citrate in D₂O: The spectrum typically shows two doublet peaks around 2.6 ppm, corresponding to the diastereotopic methylene protons.[12]

C. Thermal Analysis (TGA/DSC):

-

Objective: To investigate the thermal stability and decomposition of the sodium citrate salts.

-

Procedure: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on the sample under a controlled atmosphere (e.g., nitrogen or air).

-

Expected Behavior for Trisodium Citrate Dihydrate:

-

DSC may show an endothermic peak corresponding to the loss of water of hydration (dehydration) around 150-180°C.

-

TGA will show a corresponding mass loss.

-

Further heating leads to decomposition, with TGA showing significant mass loss and DSC indicating endothermic or exothermic events associated with the breakdown of the molecule into sodium carbonate and other products.[13]

-

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a logical workflow for the characterization of the reaction byproducts.

Caption: Reaction pathway of citric acid and sodium bicarbonate.

Caption: Influence of reactant stoichiometry on the sodium citrate salt formed.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. teachengineering.org [teachengineering.org]

- 6. quora.com [quora.com]

- 7. daneshyari.com [daneshyari.com]

- 8. quora.com [quora.com]

- 9. 18thtimelucky.wordpress.com [18thtimelucky.wordpress.com]

- 10. brainly.com [brainly.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Alka-Seltzer as a Model System for Studying Acid-Base Reactions: A Technical Guide

Introduction

Alka-Seltzer, a common effervescent antacid and pain reliever, serves as an exemplary model system for investigating the principles of acid-base chemistry, reaction kinetics, stoichiometry, and thermodynamics. Its formulation, containing solid-phase reactants—citric acid (H₃C₆H₅O₇) and sodium bicarbonate (NaHCO₃)—that are stable until dissolved in an aqueous solution, allows for a controlled initiation of a classic acid-base reaction.[1][2][3][4] The reaction's primary observable output, the effervescence of carbon dioxide (CO₂) gas, provides a simple yet quantifiable measure of reaction progress and rate.[2][5] This guide provides an in-depth technical overview of the core chemical principles, experimental protocols, and data analysis associated with using this compound as a model system for research and drug development applications.

Core Chemical Principles

The fundamental reaction is an acid-base neutralization between citric acid, a weak organic acid, and sodium bicarbonate, a basic salt.[2][5][6] When a tablet is dissolved in water, these compounds ionize, allowing the reaction to proceed.

Reaction Stoichiometry

The balanced chemical equation for the reaction is: H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)[5][6][7][8]

This equation reveals a 1:3 stoichiometric ratio between citric acid and sodium bicarbonate. The production of three moles of carbon dioxide gas for every mole of citric acid consumed provides a significant and measurable output.[7][8]

Thermodynamics

The dissolution and subsequent reaction of this compound in water is an endothermic process, meaning it absorbs heat from its surroundings.[2][5][9] This can be observed as a measurable decrease in the temperature of the solution as the reaction proceeds.[2][9] This characteristic allows for the study of reaction thermodynamics and the calculation of enthalpy change (ΔH).

Quantitative Data Presentation

The composition of this compound tablets provides the basis for all stoichiometric calculations. While formulations can vary, a typical "this compound Original" tablet serves as a reliable standard.

Table 1: Typical Composition of an this compound Original Tablet

| Component | Chemical Formula | Mass per Tablet (mg) | Molar Mass ( g/mol ) | Moles per Tablet |

| Sodium Bicarbonate | NaHCO₃ | 1916 | 84.007 | ~0.0228 |

| Anhydrous Citric Acid | C₆H₈O₇ | 1000 | 192.124 | ~0.0052 |

| Aspirin (Acetylsalicylic Acid) | C₉H₈O₄ | 325 | 180.158 | ~0.0018 |

Note: Data sourced from multiple references, including product labels and stoichiometry experiment guides.[7][10]

Table 2: Sample Experimental Data - Effect of Temperature on Reaction Rate

| Trial | Water Temperature (°C) | Time to Complete Dissolution (s) | Initial Reaction Rate (mL CO₂/s) |

| 1 | 5 (Cold) | 135 | 5.2 |

| 2 | 22 (Room Temp) | 58 | 12.1 |

| 3 | 45 (Hot) | 24 | 29.2 |

Note: This table presents illustrative data based on typical experimental outcomes described in the literature.[11][12][13] Reaction rate is measured by collecting CO₂ gas via water displacement.

Core Experimental Protocols

The following protocols detail methodologies for investigating key aspects of the this compound reaction.

Protocol 1: Determining Reaction Rate by Gas Collection

This protocol measures the volume of CO₂ produced over time, allowing for the calculation of the reaction rate.

Materials:

-

This compound tablet

-

Gas collection apparatus (sealed flask, tubing, graduated cylinder or gas syringe, pneumatic trough)[14][15]

-

Distilled water

-

Stopwatch

-

Thermometer and barometer

Methodology:

-

Set up the gas collection apparatus by filling a pneumatic trough with water and inverting a water-filled graduated cylinder into the trough, ensuring no air is trapped.[14]

-

Place a known volume of distilled water (e.g., 100 mL) into the reaction flask and allow it to reach thermal equilibrium with the room. Record the water temperature and ambient pressure.[16]

-

Place the delivery tube from the flask under the opening of the inverted graduated cylinder.[14]

-

Add a whole this compound tablet to the flask, immediately seal the flask with the stopper containing the delivery tube, and start the stopwatch.[17]

-

Record the volume of displaced water in the graduated cylinder at regular intervals (e.g., every 5 or 10 seconds) until the reaction ceases.[4]

-

Plot the volume of CO₂ collected (y-axis) against time (x-axis). The initial slope of this curve represents the initial reaction rate.

Protocol 2: Investigating the Effect of Temperature on Reaction Rate

This experiment demonstrates the temperature dependence of the reaction, a key concept in chemical kinetics.

Materials:

-

This compound tablets (at least 3)

-

Beakers or flasks (3)

-

Water baths or access to hot and cold water

-

Thermometer

-

Stopwatch

Methodology:

-

Prepare three separate water samples at distinct, constant temperatures (e.g., 5°C, 22°C, and 45°C).[11][13] Use a water bath to maintain temperature if necessary.

-

Measure an identical volume of water (e.g., 150 mL) for each temperature into separate beakers.[18]

-

Simultaneously or in quick succession, drop one whole this compound tablet into each beaker and start a stopwatch for each.[18]

-

Record the time required for each tablet to completely dissolve. This time is inversely proportional to the average reaction rate.[11][12]

-

To determine the activation energy (Ea), plot the natural log of the rate (ln(1/time)) versus the inverse of the absolute temperature (1/T in Kelvin). The slope of the resulting line is equal to -Ea/R, where R is the ideal gas constant.[9]

Protocol 3: Investigating the Effect of Surface Area on Reaction Rate

This protocol explores how reactant surface area influences reaction kinetics.

Materials:

-

This compound tablets (3)

-

Beakers (3)

-

Mortar and pestle

-

Stopwatch

-

Room temperature water

Methodology:

-

Prepare three this compound samples of equal mass: one whole tablet, one tablet broken into several pieces, and one tablet ground into a fine powder using a mortar and pestle.[18][19][20][21]

-

Measure three identical volumes of room temperature water into separate beakers.[18]

-

Add each of the three tablet forms to a separate beaker and start the stopwatch for each.

-

Record the time required for each reaction to complete (i.e., for all solid material to dissolve and effervescence to stop).[20][21]

-

Compare the reaction times to determine the relationship between surface area and reaction rate. A higher surface area (powdered tablet) should result in a significantly faster reaction.[6][19][20]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes and relationships in the this compound model system.

Caption: Core chemical reaction pathway of this compound in water.

Caption: Experimental workflow for measuring reaction rate by gas collection.

Caption: Logical relationships between variables affecting reaction rate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. inventorsoftomorrow.com [inventorsoftomorrow.com]

- 3. alkaseltzer.com [alkaseltzer.com]

- 4. scribd.com [scribd.com]

- 5. tsfx.edu.au [tsfx.edu.au]

- 6. bartleby.com [bartleby.com]

- 7. phillipsscientificmethods.weebly.com [phillipsscientificmethods.weebly.com]

- 8. The fizz produced when an this compound tablet is dissolved - Brown 14th Edition Ch 3 Problem 79 [pearson.com]

- 9. Chem 13 News Magazine Online Archives | Centre for Advanced Science Education | University of Waterloo [uwaterloo.ca]

- 10. DailyMed - this compound- aspirin, citric acid, sodium bicarbonate effervescent tablet tablet, effervescent [dailymed.nlm.nih.gov]

- 11. Alka Seltzer & Temperature Experiment - Video | Study.com [study.com]

- 12. sciencebuddies.org [sciencebuddies.org]

- 13. Alka Seltzer Lab Report: Exploring Reaction Rates and Gas Production - Edubirdie [edubirdie.com]

- 14. sciencebuddies.org [sciencebuddies.org]

- 15. m.youtube.com [m.youtube.com]

- 16. laquintahs.org [laquintahs.org]

- 17. terrificscience.org [terrificscience.org]

- 18. scribd.com [scribd.com]

- 19. The Alka Seltzer Reaction – Middle School Chemical Engineering For Girls [sites.tufts.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. sciencebuddies.org [sciencebuddies.org]

An In-depth Technical Guide to the Thermodynamics of the Sodium Bicarbonate-Citric Acid Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core thermodynamic principles governing the reaction between sodium bicarbonate and citric acid. This reaction, widely utilized in pharmaceutical formulations for its effervescent properties, is a classic example of an entropy-driven endothermic process. This document details the reaction's stoichiometry, thermodynamic parameters, experimental protocols for its characterization, and its applications in drug development.

Reaction Stoichiometry and Mechanism

The reaction between citric acid (H₃C₆H₅O₇) and sodium bicarbonate (NaHCO₃) is an acid-base reaction that proceeds in the presence of water.[1][2] While both are solids, the reaction does not occur until they are dissolved in water, which allows for the ionization of the citric acid, releasing hydrogen ions (H⁺).[3] These hydrogen ions then react with the bicarbonate ions (HCO₃⁻).

The overall balanced chemical equation is:

H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)[1][4][5]

This equation shows that one mole of citric acid reacts with three moles of sodium bicarbonate to produce one mole of sodium citrate, three moles of water, and three moles of carbon dioxide gas.[4][6] The production of carbon dioxide gas is responsible for the characteristic fizzing or effervescence.[6][7]

Table 1: Molar Masses of Reactants and Products

| Compound | Formula | Molar Mass ( g/mol ) |

| Citric Acid | H₃C₆H₅O₇ | 192.12 |

| Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Sodium Citrate | Na₃C₆H₅O₇ | 258.07 |

| Water | H₂O | 18.02 |

| Carbon Dioxide | CO₂ | 44.01 |

Thermodynamic Principles

The spontaneity and thermal changes of the sodium bicarbonate-citric acid reaction are governed by the interplay of enthalpy, entropy, and Gibbs free energy.

2.1 Enthalpy (ΔH)

This reaction is endothermic, meaning it absorbs heat from its surroundings, resulting in a noticeable decrease in temperature.[8][9][10][11] This cooling effect can be readily observed when handling the reacting solution.[7] The absorption of energy is required to break the existing chemical bonds in the reactants.[8] While the neutralization of an acid and a base is typically exothermic, the overall process, including the dissolution of the solids and the evolution of CO₂ gas, is endothermic.[4][12]

There is some conflicting information in non-scientific literature suggesting the reaction is exothermic; however, experimental evidence consistently demonstrates a temperature drop, confirming its endothermic nature.[4][9][11][12] The standard enthalpy of formation data suggests the neutralization of the bicarbonate ion itself is endothermic by approximately 10 kJ/mol.[4][12] One source provides a value for the enthalpy of the reaction as +78.8 kJ/mol of citric acid.[13]

2.2 Entropy (ΔS)

The reaction exhibits a significant increase in entropy (ΔS > 0).[14] This is primarily due to two factors:

-

The conversion of solid reactants into aqueous and gaseous products, which increases the randomness and disorder of the system.

-

The generation of three moles of carbon dioxide gas from solid and aqueous reactants, leading to a substantial increase in the number of particles and their freedom of movement.[14]

This large positive entropy change is the primary driving force for the reaction.[4][12]

2.3 Gibbs Free Energy (ΔG)

The spontaneity of a reaction is determined by the change in Gibbs free energy (ΔG), which is defined by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy

-

ΔH is the change in enthalpy

-

T is the temperature in Kelvin

-

ΔS is the change in entropy

For the sodium bicarbonate-citric acid reaction, although the enthalpy change (ΔH) is positive (unfavorable for spontaneity), the entropy change (ΔS) is large and positive.[14][15] Consequently, the TΔS term becomes larger than the ΔH term, resulting in a negative ΔG.[14] A negative ΔG indicates that the reaction is spontaneous under standard conditions.[15] Therefore, the reaction is considered to be entropy-driven.[4][12]

Table 2: Summary of Thermodynamic Parameters

| Thermodynamic Parameter | Symbol | Sign for this Reaction | Rationale |

| Enthalpy Change | ΔH | Positive (+) | The reaction is endothermic, absorbing heat from the surroundings.[10][11] |

| Entropy Change | ΔS | Positive (+) | Production of CO₂ gas and dissolution of solids increases disorder.[4][14] |

| Gibbs Free Energy Change | ΔG | Negative (-) | The large positive entropy change makes the reaction spontaneous.[14][15] |

Experimental Protocols

3.1 Calorimetric Determination of Enthalpy of Reaction

The enthalpy change of the reaction can be determined using a simple coffee-cup calorimeter.

Objective: To measure the heat absorbed (q) during the reaction and calculate the enthalpy change (ΔH) per mole of the limiting reactant.

Materials:

-

Insulated cups (e.g., two nested polystyrene cups) with a lid[16][17]

-

Graduated cylinder (100 mL)[16]

-

Balance

-

1.0 M Citric acid solution

-

Solid sodium bicarbonate

-

Stirring rod

Procedure:

-

Measure 50.0 mL of the 1.0 M citric acid solution using a graduated cylinder and pour it into the calorimeter.

-

Place the lid on the calorimeter and insert the thermometer or temperature probe through the lid into the solution.

-

Allow the system to reach thermal equilibrium and record the initial temperature (T_initial) for at least 30 seconds.[16]

-

Weigh a specific amount (e.g., 5.00 g) of sodium bicarbonate.

-

Quickly add the sodium bicarbonate to the citric acid solution in the calorimeter, replace the lid, and begin stirring gently.[16]

-

Record the temperature at regular intervals (e.g., every 15 seconds) until the temperature reaches a minimum and starts to rise back towards room temperature.[17]

-

The lowest temperature recorded is the final temperature (T_final).

Calculations:

-

Calculate the change in temperature (ΔT): ΔT = T_final - T_initial

-

Calculate the heat absorbed by the solution (q_solution): q_solution = m × c × ΔT

-

Calculate the heat of reaction (q_rxn): q_rxn = -q_solution

-

Determine the limiting reactant: Calculate the moles of citric acid and sodium bicarbonate used to determine which is the limiting reactant.

-

Calculate the enthalpy change (ΔH) per mole of the limiting reactant: ΔH = q_rxn / moles of limiting reactant

Visualizations

Caption: Logical flow of the sodium bicarbonate-citric acid reaction.

Caption: Experimental workflow for calorimetric analysis.

Applications in Drug Development

The effervescent reaction between sodium bicarbonate and citric acid is a cornerstone of various oral drug delivery systems.[19]

-

Effervescent Tablets: This is the most common application. When the tablet is dropped in water, the reaction produces CO₂ gas, which aids in the rapid disintegration of the tablet and dissolution of the active pharmaceutical ingredient (API).[19] This can lead to faster drug absorption and improved patient compliance due to the palatable nature of the resulting solution.

-

Enhanced Drug Penetration: The in-situ generation of CO₂ bubbles has been explored in novel drug delivery systems like microneedle patches. The gas production can create micro-channels, facilitating deeper and more rapid penetration of the drug into tissues.[20]

-

Gastric Retention: Effervescent floating drug delivery systems utilize the generated CO₂ to reduce the density of the dosage form, allowing it to float on gastric fluids. This increases the gastric residence time of the drug, which can be beneficial for APIs that have an absorption window in the upper gastrointestinal tract.

The reaction is also used in antacids to neutralize stomach acid, providing relief from heartburn and indigestion.[21][22]

Conclusion

The reaction between sodium bicarbonate and citric acid is a thermodynamically fascinating process. It serves as a prime example of an endothermic reaction that is spontaneous due to a large positive change in entropy. Understanding these core thermodynamic principles is crucial for researchers and professionals in drug development for the effective design and optimization of effervescent drug delivery systems. The ability to control the reaction rate and effervescence through formulation parameters allows for the creation of sophisticated dosage forms with enhanced therapeutic outcomes.

References

- 1. Reaction Exposed: The Big Chill! - Activity - TeachEngineering [teachengineering.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. homework.study.com [homework.study.com]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. homework.study.com [homework.study.com]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. Measuring energy changes | CPD article | RSC Education [edu.rsc.org]

- 12. quora.com [quora.com]

- 13. brainly.com [brainly.com]

- 14. brainly.com [brainly.com]

- 15. youtube.com [youtube.com]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

- 17. savvy-chemist: Chemical Energetics (4) Measuring the enthalpy change of reaction (i) [derekcarrsavvy-chemist.blogspot.com]

- 18. brainly.com [brainly.com]

- 19. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. drugs.com [drugs.com]

- 22. Sodium Bicarbonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Heart of the Fizz: A Technical Guide to Carbon Dioxide Generation in Effervescent Tablets

For Researchers, Scientists, and Drug Development Professionals

Effervescent tablets represent a dynamic and patient-centric dosage form, prized for their rapid disintegration, enhanced palatability, and improved bioavailability. The core of this technology lies in the precisely controlled chemical generation of carbon dioxide (CO2), a phenomenon that powers the tablet's disintegration and dissolution. This technical guide delves into the fundamental principles governing CO2 generation from effervescent tablets, offering a comprehensive overview of the underlying chemistry, key formulation components, influential factors, and quantitative evaluation methodologies.

The Fundamental Chemical Reaction: An Acid-Base Neutralization

The effervescence observed when a tablet is introduced to water is the result of a classic acid-base neutralization reaction. This reaction occurs between an acid source and a carbonate or bicarbonate source, which remain inert in their solid forms within the tablet matrix until they come into contact with water. Water acts as the solvent, allowing the acid and base to dissolve and react, leading to the production of a salt, water, and carbon dioxide gas.[1][2][3]

The most prevalent reaction involves the use of citric acid (C₆H₈O₇) and sodium bicarbonate (NaHCO₃). The stoichiometry of this reaction is crucial for ensuring complete reaction and optimal gas production, with a common molar ratio being 1:3 for citric acid to sodium bicarbonate due to the trivalent nature of citric acid.[4]

General Reaction: Acid + Bicarbonate → Salt + Water + Carbon Dioxide

Example with Citric Acid and Sodium Bicarbonate: C₆H₈O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)[4]

Example with Tartaric Acid and Sodium Bicarbonate: C₄H₆O₆(aq) + 2NaHCO₃(aq) → Na₂C₄H₄O₆(aq) + 2H₂O(l) + 2CO₂(g)[4]

Core Components of Effervescent Formulations

The generation of CO2 is dictated by the careful selection and proportion of the active pharmaceutical ingredient (API) and various excipients.

Acid Sources

The choice of acidulant significantly influences the reaction rate, taste, and stability of the tablet. Common acid sources include:

-

Citric Acid: Widely used due to its high water solubility, pleasant taste, and ability to form a clear solution.[5] It is available in both anhydrous and monohydrate forms.

-

Tartaric Acid: Another common choice, often used in combination with citric acid to produce a more soluble and less hygroscopic mixture.[5]

-

Ascorbic Acid (Vitamin C): Can serve as both an active ingredient and an acid source.[6]

-

Other Organic Acids: Malic, fumaric, and adipic acids are also utilized, each offering different solubility and taste profiles.[5]

Carbonate/Bicarbonate Sources

The carbonate source is the primary generator of CO2. Key considerations for its selection include its reactivity, solubility, and sodium content.

-

Sodium Bicarbonate: The most frequently used carbonate source due to its high reactivity, good water solubility, and cost-effectiveness.[7]

-

Potassium Bicarbonate: An alternative for sodium-restricted formulations.

-

Calcium Carbonate: Can be used as both a carbonate source and a source of calcium supplementation.

-

Sodium Carbonate: A stronger alkali that can be used to stabilize the formulation by absorbing moisture.

Binders

Binders are crucial for the mechanical integrity of the tablet but must be used judiciously to avoid hindering disintegration and dissolution.

-

Polyvinylpyrrolidone (PVP): A common and effective binder that can be used in both wet and dry granulation processes.[7] Increasing the percentage of PVP can lead to increased tablet hardness and effervescence time.[7]

-

Polyethylene Glycols (PEGs): Water-soluble binders that can also function as lubricants.

-

Sugars and Sugar Alcohols: Mannitol and sorbitol can act as binders and diluents, contributing to the tablet's taste and mouthfeel.

Lubricants

Lubricants are essential for preventing the tablet from sticking to the manufacturing equipment. In effervescent formulations, water-soluble lubricants are preferred to avoid the formation of an insoluble scum on the surface of the water.

-

Sodium Benzoate: A water-soluble lubricant that is commonly used.

-

Polyethylene Glycol (PEG) 6000 and 8000: Effective water-soluble lubricants.[8]

-

L-Leucine: A hydrophobic amino acid that has been shown to be an effective lubricant, particularly in combination with PEGs.[9][10]

-

Magnesium Stearate: While a very effective lubricant, its hydrophobicity can impede tablet disintegration and dissolution, leading to a "scum" on the water surface.[8][11]

Key Factors Influencing CO2 Generation

The rate and extent of CO2 generation are influenced by several factors, which must be carefully controlled during formulation development and manufacturing.

-

Temperature: Higher water temperatures increase the kinetic energy of the reacting molecules, leading to more frequent collisions and a faster reaction rate.[12]

-

Particle Size: Smaller particle sizes of the acid and carbonate sources increase the surface area available for reaction, resulting in a faster rate of CO2 generation.[13]

-

Concentration of Reactants: The stoichiometry of the acid and base is critical. An imbalance can lead to an incomplete reaction and reduced CO2 yield.

-

Manufacturing Process: The method of granulation (wet vs. dry) can impact the intimacy of contact between the acid and base, thereby affecting the reaction rate. Wet granulation, if not carefully controlled, can lead to premature reaction and a loss of effervescence.[1]

-

Humidity: Exposure to moisture during manufacturing and storage can initiate the effervescent reaction prematurely, leading to a loss of potency and tablet integrity. Therefore, manufacturing is typically carried out in low-humidity environments.

Quantitative Analysis of CO2 Generation

Accurate quantification of CO2 release is essential for quality control and formulation optimization. Several methods are employed for this purpose.

Gravimetric Method

This is a straightforward method that relies on measuring the weight loss of the tablet and water system as CO2 escapes.

Experimental Protocol:

-

Weigh a beaker containing a specific volume of water (e.g., 200 mL) at a controlled temperature.

-

Add a pre-weighed effervescent tablet to the water.

-

Allow the reaction to proceed to completion (i.e., until all bubbling ceases).

-

Gently swirl the beaker to ensure the release of all dissolved CO2.

-

Weigh the beaker and its contents again.

-

The difference between the initial and final weights corresponds to the mass of CO2 generated.[7][14]

Gasometric Method (Chittick Apparatus)

The Chittick apparatus provides a more precise measurement of the volume of CO2 evolved. It works by displacing a liquid in a graduated burette with the generated gas.

Experimental Protocol:

-

Assemble the Chittick apparatus, which consists of a reaction flask connected to a gas-measuring burette and a leveling bulb.

-

Place a known weight of the effervescent tablet or granules into the reaction flask.

-

Introduce a specific volume of acid (e.g., sulfuric or hydrochloric acid) into the flask to initiate the reaction.

-

The CO2 generated displaces the liquid in the burette.

-

Equalize the pressure by adjusting the leveling bulb and record the volume of displaced liquid, which corresponds to the volume of CO2 generated.

-

Correct the volume for temperature and pressure to determine the standard volume of CO2.[15][16]

Pressure-Based Methods

These methods involve placing the effervescent tablet in a sealed container with water and measuring the pressure increase as CO2 is generated.

Data Presentation

Table 1: Stoichiometric Ratios of Common Effervescent Reactants

| Acid Source | Carbonate/Bicarbonate Source | Molar Ratio (Acid:Base) | Reference |

| Citric Acid (anhydrous) | Sodium Bicarbonate | 1:3 | [4] |

| Tartaric Acid | Sodium Bicarbonate | 1:2 | [4] |

| Citric Acid (anhydrous) | Sodium Bicarbonate | 1:1.3 (optimized for taste) | [7] |

Table 2: Quantitative CO2 Release from Effervescent Granules Prepared by Different Methods

| Manufacturing Method | Measurement Technique | CO2 Released (mM/g) | Percentage Loss in Effervescence | Reference |

| Fusion Method | Ideal Gas Equation | 8.125 | ~2% | [1] |

| Fusion Method | Pressure Gradient | 8.763 | ~2% | [1] |

| Fusion Method | Gravimetric Method | 7.98 | ~2% | [1] |

| Solvent-Assisted Granulation | Ideal Gas Equation | 5.525 | ~39% | [1] |

| Solvent-Assisted Granulation | Pressure Gradient | 5.475 | ~39% | [1] |

| Solvent-Assisted Granulation | Gravimetric Method | 5.36 | ~39% | [1] |

Table 3: Influence of Lubricants on Effervescent Tablet Properties

| Lubricant | Concentration (% w/w) | Disintegration Time (seconds) | Dissolution (%) | Observations | Reference |

| Talc | - | 20 | 92.8 | Good glidancy | [8] |

| Magnesium Stearate | - | 25 | 89.2 | Scum formation | [8] |

| PEG 8000 | - | 20 | 96.9 | Little sticking to punch | [8] |

| Sodium Benzoate | - | 15 | 98.2 | Good dissolution | [8] |

| L-Leucine + PEG 6000 | 2% + 3% | - | - | Best lubrication results | [9] |

Visualizing the Principles: Diagrams

Caption: Chemical reaction pathway for CO2 generation.

Caption: Gravimetric analysis experimental workflow.

Caption: Formulation factors influencing effervescence.

Conclusion

The generation of carbon dioxide is the cornerstone of effervescent tablet technology. A thorough understanding of the acid-base chemistry, the role of each excipient, and the factors that influence the reaction is paramount for the successful development of stable, effective, and patient-friendly effervescent dosage forms. By employing rigorous quantitative methods to characterize CO2 release, researchers and formulation scientists can optimize tablet performance, ensuring rapid disintegration and dissolution, and ultimately, enhanced therapeutic outcomes. The continued exploration of novel excipients and manufacturing processes will further advance the capabilities of this versatile drug delivery platform.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. gpb.org [gpb.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. impactfactor.org [impactfactor.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Compatibility Studies of Intrinsic lubricants for Effervescent Tablets: Formulation and In Vitro Evaluation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. The Effect of Different Lubricant Mixture and the Method of Preparation on Properties of Effervescent Tablets | Scientific.Net [scientific.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Formulation, Characterization and Physicochemical Evaluation of Ranitidine Effervescent Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 15. Determination of carbon dioxide in baking powder - Canada.ca [canada.ca]

- 16. canada.ca [canada.ca]

An In-depth Technical Guide on the Initial Studies of Alka-Seltzer Dissolution Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies related to the dissolution kinetics of Alka-Seltzer. The dissolution of an this compound tablet is a classic example of a multiphase reaction system involving solid-liquid dissolution followed by a liquid-phase chemical reaction that produces a gas. Understanding the kinetics of this process is crucial for controlling drug release, optimizing formulation, and ensuring product efficacy. This document outlines the core chemical reactions, factors influencing the reaction rate, quantitative data from foundational studies, and detailed experimental protocols for kinetic analysis.

Core Chemical Principles of Dissolution

This compound's effervescence is the result of an acid-base reaction that occurs when the tablet's main ingredients, citric acid (C₆H₈O₇) and sodium bicarbonate (NaHCO₃), are dissolved in water.[1][2] These solid-state reactants are stable until they come into contact with an aqueous medium, which allows the ions to mobilize and react.[3]

The overall chemical reaction is as follows:

3NaHCO₃(aq) + H₃C₆H₅O₇(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)

The reaction is driven by the interaction between the bicarbonate ions (HCO₃⁻) from the sodium bicarbonate and hydrogen ions (H⁺) from the citric acid, which produces carbonic acid (H₂CO₃).[2] Carbonic acid is unstable and rapidly decomposes into water and carbon dioxide gas, creating the characteristic fizzing.[2][3] The net ionic reaction is the key to the effervescence:

HCO₃⁻(aq) + H⁺(aq) → H₂O(l) + CO₂(g) [2]

Factors Influencing Dissolution Kinetics

The rate of the this compound reaction is governed by the principles of chemical kinetics, primarily the collision theory, which states that for a reaction to occur, reactant molecules must collide with sufficient energy and proper orientation.[2] The primary factors that can be manipulated to control the reaction rate are temperature, surface area, and reactant concentration.[4][5]

-

Temperature: Increasing the temperature of the solvent increases the kinetic energy of the water and reactant molecules.[6] This leads to more frequent and more energetic collisions, thereby increasing the rate of reaction.[2][7]

-

Surface Area: Breaking or crushing the tablet increases the total surface area exposed to the solvent.[4] This allows more reactant particles to dissolve and interact simultaneously, accelerating the reaction rate.

-

Agitation: Stirring or otherwise agitating the solution brings fresh solvent molecules into contact with the tablet surface more quickly, which can enhance the dissolution rate.[4]

-

Concentration: Increasing the concentration of reactants (e.g., by using multiple tablets in the same volume of water) can lead to a faster reaction rate, as the probability of collisions between reactant ions increases.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of temperature and surface area on the dissolution time of this compound tablets.

Table 1: Effect of Water Temperature on Dissolution Time

| Temperature Condition | Temperature Range | Average Dissolution Time (seconds) | Source(s) |

| Ice / Cold | 5–20°C | 102 - 115 | [7][9] |

| Room Temperature | ~25°C | 43 | [6][7] |

| Warm | 30–47°C | 32.75 | [9] |

| Hot | 45–66°C | 24 - 25 | [6][7][9] |

| Very Hot | >69°C | 19 | [9] |

Table 2: Effect of Surface Area on Dissolution Time at Room Temperature

| Tablet Form | Description | Representative Dissolution Time (seconds) | Source(s) |

| Whole Tablet | Unbroken, standard tablet | ~43-60 | [7][8] |

| Broken in Pieces | Tablet broken into several large pieces | Faster than whole tablet | [10][11] |

| Powdered | Tablet crushed into a fine powder | Significantly faster than whole tablet |

Note: Specific times for broken and powdered tablets vary widely based on the degree of fragmentation, but the trend of faster dissolution with increased surface area is consistently reported.

Experimental Protocols for Kinetic Analysis

Several robust methodologies can be employed to study the kinetics of the this compound reaction. The choice of method depends on the desired precision and available equipment.

Protocol 1: Measurement of Dissolution Time

This is the most straightforward method for comparing reaction rates under different conditions.

-

Objective: To determine the total time required for a tablet to completely dissolve.

-

Materials: this compound tablets, beakers or cups, thermometer, stopwatch, water at various temperatures (ice, room temperature, hot).[12]

-

Methodology:

-

Prepare water samples at the desired, consistent temperatures (e.g., 5°C, 25°C, 45°C) in separate beakers, using a consistent volume of water (e.g., 100 mL).[5]

-

Measure and record the initial temperature of the water.[7]

-

Drop one this compound tablet into the first beaker and simultaneously start the stopwatch.[12]

-

Observe the reaction and stop the timer at the exact moment the last visible piece of the tablet disappears.

-

Record the dissolution time.

-

Repeat the experiment for each condition (temperature, surface area) multiple times to ensure reproducibility and calculate an average.[7]

-

Protocol 2: Measurement of Gas Evolution Rate by Water Displacement

This method provides a quantitative measure of the reaction rate by tracking the volume of CO₂ produced over time.

-

Objective: To measure the volume of CO₂ gas evolved at regular time intervals.

-

Materials: Reaction flask (e.g., 250 mL Erlenmeyer flask), rubber stopper with a hole, flexible tubing, a large basin or trough of water, a graduated cylinder (e.g., 250 mL), stopwatch, this compound tablet, and water.[3][13]

-

Methodology:

-

Fill the large basin about one-third full with water.

-

Completely fill the graduated cylinder with water, cover the opening, invert it, and place it underwater in the basin, ensuring no air is trapped inside. Secure it in an upright, inverted position.[13]

-

Place a known volume of water at a specific temperature into the reaction flask.

-

Insert one end of the flexible tubing through the stopper and place the other end inside the inverted graduated cylinder.[13]

-

Drop an this compound tablet into the flask, securely fit the stopper into the flask's mouth, and start the stopwatch.[3]

-

Record the volume of water displaced in the graduated cylinder (which equals the volume of CO₂ collected) at regular intervals (e.g., every 10 seconds) until the reaction ceases.[3]

-

Plot the volume of CO₂ versus time. The initial slope of this graph is proportional to the initial reaction rate.

-

Protocol 3: Measurement of Reaction Rate by Mass Loss

This gravimetric method measures the mass of CO₂ that escapes the system, providing a highly accurate way to determine the reaction rate.

-

Objective: To determine the rate of reaction by measuring the change in total mass of the system over time.

-

Materials: Beaker, electronic analytical balance (0.001g precision), stopwatch, this compound tablet, and water.[14]

-

Methodology:

-

Place a beaker containing a known volume of water on the electronic balance.

-

Record the initial total mass or tare the balance to zero.

-

Drop a pre-weighed this compound tablet into the beaker and start the stopwatch. Do not seal the container, as pressure buildup is hazardous. The CO₂ must be allowed to escape.

-

Record the mass reading from the balance at regular time intervals (e.g., every 5 or 10 seconds). The mass will decrease as CO₂ gas evolves and leaves the system.[14]

-

Continue recording until the mass reading becomes stable, indicating the reaction is complete.

-

The total mass lost is equal to the mass of CO₂ produced. The rate of mass loss over time corresponds to the reaction rate. Plotting mass vs. time will yield a kinetic curve.

-

References

- 1. sciencebuddies.org [sciencebuddies.org]

- 2. The Alka Seltzer Reaction – Middle School Chemical Engineering For Girls [sites.tufts.edu]

- 3. reachoutmichigan.org [reachoutmichigan.org]

- 4. brainly.com [brainly.com]

- 5. Alka Seltzer Lab Report: Exploring Reaction Rates and Gas Production - Edubirdie [edubirdie.com]

- 6. ck12.org [ck12.org]

- 7. studymoose.com [studymoose.com]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. csef.usc.edu [csef.usc.edu]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. Alka Seltzer & Temperature Experiment - Video | Study.com [study.com]

- 13. sciencebuddies.org [sciencebuddies.org]

- 14. Demonstration Equipment [csun.edu]

A Preliminary Investigation into Alka-Seltzer for Controlled Gas Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effervescent systems, characterized by the acid-carbonate reaction that produces carbon dioxide gas upon contact with water, offer a dynamic platform for various scientific applications, including controlled gas release for drug delivery. Alka-Seltzer, a readily available effervescent tablet, provides an excellent model system for studying the fundamental principles of this reaction. The primary active components in this compound are sodium bicarbonate (a base) and citric acid (an acid)[1]. When the tablet dissolves in water, these components react to produce carbon dioxide, water, and sodium citrate[1][2]. The overall chemical equation for the primary reaction is:

3NaHCO₃(aq) + H₃C₆H₅O₇(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)[3]

The kinetics of this reaction, and thus the rate of gas evolution, can be influenced by several factors, including temperature, the surface area of the reactants, and the pH of the surrounding medium[4][5]. Understanding and controlling these factors are paramount for designing systems with predictable gas release profiles. This technical guide provides a comprehensive overview of the core principles and experimental methodologies for investigating this compound as a model for controlled gas release. It is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Core Principles of the Effervescent Reaction

The effervescent reaction in this compound is a classic acid-base neutralization. In the solid tablet, the acidic (citric acid) and basic (sodium bicarbonate) components are stable. However, upon introduction to an aqueous environment, they dissolve and react, leading to the production of carbonic acid (H₂CO₃), which is unstable and rapidly decomposes into carbon dioxide and water[6][7]. This decomposition is the driving force behind the effervescence observed.

The rate of this reaction is governed by several factors:

-

Temperature: Higher temperatures increase the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate[4].

-

Surface Area: Increasing the surface area of the tablet (e.g., by crushing it) exposes more of the reactants to the solvent simultaneously, leading to a faster reaction rate.

-

pH of the Medium: The reaction involves the neutralization of an acid and a base. The initial pH of the aqueous medium can influence the dissolution of the components and, consequently, the reaction kinetics.

Experimental Protocols for Quantifying Gas Release

Accurate quantification of CO₂ evolution is crucial for characterizing the kinetics of the effervescent reaction. The following are detailed protocols for three common methods: gravimetric, volumetric, and gasometric analysis.

Gravimetric Method (Mass Loss)

This method determines the amount of CO₂ produced by measuring the mass lost from the reaction vessel as the gas escapes. It is a relatively simple and direct method.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an this compound tablet.

-

Measure a precise volume of deionized water (e.g., 100 mL) into a beaker.

-

Place the beaker on a high-precision analytical balance.

-

-

Reaction Initiation:

-

Record the initial total mass of the beaker and water.

-

Carefully add the this compound tablet to the beaker.

-

Immediately start a stopwatch.

-

-

Data Collection:

-

Record the mass reading from the balance at regular intervals (e.g., every 10 seconds) until the mass stabilizes, indicating the reaction has completed.

-

-

Calculation:

-

The total mass of CO₂ evolved is the difference between the initial total mass and the final stable mass.

-

The rate of reaction can be determined by plotting the mass of CO₂ evolved over time.

-

A diagram of the experimental workflow for the gravimetric method is presented below.

Volumetric Method (Acid-Base Titration)

This indirect method involves capturing the evolved CO₂ in a basic solution and then titrating the remaining base to determine how much reacted with the CO₂[8][9].

Experimental Protocol:

-

Preparation:

-

Set up a reaction flask connected via tubing to a gas-washing bottle containing a known volume of a standardized basic solution (e.g., 0.1 M NaOH or Ba(OH)₂).

-

Accurately weigh an this compound tablet.

-

-

Reaction and CO₂ Capture:

-

Place the weighed tablet in the reaction flask with a known volume of deionized water.

-

Seal the flask and allow the reaction to proceed. The evolved CO₂ will bubble through the basic solution and be absorbed.

-

Ensure the reaction goes to completion.

-

-

Titration:

-

If using Ba(OH)₂, a precipitate of BaCO₃ will form. The remaining Ba(OH)₂ in the solution is then titrated with a standardized acid (e.g., 0.1 M HCl) using an appropriate indicator (e.g., phenolphthalein)[8].

-

If using NaOH, the resulting solution will contain a mixture of NaOH and Na₂CO₃. A two-step titration with a standardized acid can be used to determine the amount of carbonate formed[1][10].

-

-

Calculation:

-

From the titration results, calculate the moles of base that reacted with the CO₂.

-

Using the stoichiometry of the reaction (CO₂ + 2NaOH → Na₂CO₃ + H₂O or CO₂ + Ba(OH)₂ → BaCO₃ + H₂O), determine the moles of CO₂ produced.

-

A diagram of the experimental workflow for the volumetric method is presented below.

Gasometric Method (Volume Displacement)

This method directly measures the volume of CO₂ gas evolved by displacing a liquid in a collection apparatus, such as a gas burette or a modified Chittick apparatus[8][11][12][13].

Experimental Protocol:

-

Apparatus Setup:

-

Reaction Initiation:

-

Accurately weigh an this compound tablet and place it in the reaction flask.

-

Add a measured volume of deionized water to the flask and immediately seal the system.

-

-

Data Collection:

-

As CO₂ is produced, it will displace the water in the graduated cylinder or burette.

-

Record the volume of displaced water at regular time intervals until the volume no longer changes.

-

-

Calculation:

-

The final volume of displaced water is equal to the volume of CO₂ evolved.

-

Correct the measured gas volume to standard temperature and pressure (STP) using the combined gas law.

-

The rate of reaction is determined by plotting the volume of CO₂ evolved over time.

-

A diagram of the experimental workflow for the gasometric method is presented below.

Quantitative Data on CO₂ Release

The following tables summarize representative quantitative data on the effervescent reaction, drawn from various studies. These values can serve as a benchmark for experimental investigations.

Table 1: Effect of Temperature on Reaction Rate

| Temperature (°C) | Time to Complete Reaction (s) | Initial Rate of CO₂ Evolution (mL/s) |

| 10 | 120 | 1.5 |

| 25 (Room Temp) | 60 | 3.2 |

| 40 | 35 | 5.8 |

Note: Data are illustrative and will vary with specific experimental conditions.

Table 2: Effect of Surface Area on Reaction Rate (at 25°C)

| Tablet Form | Time to Complete Reaction (s) | Peak Rate of CO₂ Evolution (mL/s) |

| Whole Tablet | 60 | 3.2 |

| Broken in Half | 45 | 4.5 |

| Powdered | 15 | 10.1 |

Note: Data are illustrative and will vary with specific experimental conditions.

Table 3: CO₂ Evolved from Different Effervescent Formulations[8][14]

| Formulation Method | CO₂ Evolved (mM/g) - Ideal Gas Eq. | CO₂ Evolved (mM/g) - Pressure Gradient | CO₂ Evolved (mM/g) - Gravimetric |

| Fusion Method | 8.125 | 8.763 | 7.98 |

| Solvent-Assisted Granulation | 5.525 | 5.475 | 5.36 |

Source: Adapted from Arshad et al. (2021)[14]

Applications in Controlled Drug Delivery

The controlled generation of gas from effervescent systems has been harnessed to develop innovative drug delivery platforms, particularly gastro-retentive drug delivery systems (GRDDS)[14][15][16][17][18].

Floating Drug Delivery Systems (FDDS)

In FDDS, the effervescent reaction is used to generate gas within a hydrogel matrix, which reduces the density of the dosage form, causing it to float on the gastric fluids[14][16][17]. This prolongs the gastric residence time of the drug, which is particularly beneficial for:

-

Drugs with a narrow absorption window in the upper gastrointestinal tract.

-

Drugs that are unstable in the alkaline environment of the small intestine.

-

Drugs that act locally in the stomach.

The formulation of such systems involves a careful selection of gas-generating agents (e.g., sodium bicarbonate, calcium carbonate), acidulants (e.g., citric acid, tartaric acid), and gel-forming polymers (e.g., HPMC, sodium alginate) to control both the floating properties and the drug release rate[16][19].

A logical diagram illustrating the principle of an effervescent floating drug delivery system is shown below.

Formulation and Manufacturing Considerations

The manufacturing of effervescent tablets requires careful control of environmental conditions, particularly humidity, to prevent premature initiation of the reaction[20]. Common manufacturing techniques include wet granulation, dry granulation, and direct compression[15][21].

The choice of excipients is critical in modulating the gas release profile:

-

Binders: Polyvinylpyrrolidone (PVP) is often used as a binder in wet granulation processes[22].

-

Lubricants: These are essential for preventing the tablet from sticking to the manufacturing equipment. However, many common lubricants like magnesium stearate are hydrophobic and can impede the dissolution of the tablet. Therefore, water-soluble lubricants such as sodium benzoate or polyethylene glycol (PEG) are often preferred in effervescent formulations[22][23][24][25][26].

-

Polymers for Controlled Release: Hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) can be incorporated into the tablet matrix to control the rate of water ingress and, consequently, the rate of the effervescent reaction and drug release[16][17][19].

Conclusion

The effervescent reaction of this compound provides a valuable and accessible model for studying the principles of controlled gas release. The kinetics of this reaction can be precisely quantified using gravimetric, volumetric, and gasometric methods. A thorough understanding of the factors influencing this reaction is essential for the rational design of advanced drug delivery systems, such as gastro-retentive floating tablets. By carefully selecting excipients and controlling manufacturing processes, the gas generation profile can be tailored to achieve desired therapeutic outcomes. This guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of effervescent systems for controlled gas release applications.

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas Evolution Equations (Simplified) Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Sodium bicarbonate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 10. inorganic chemistry - Estimation of CO2 by titrimetric method using phenolphthalein indicator - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. canada.ca [canada.ca]

- 12. hort [journals.ashs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. ijpsr.com [ijpsr.com]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. Measuring CO2 from reactions | Resource | RSC Education [edu.rsc.org]

- 19. Preparation and Characterization of Controlled-Release Floating Bilayer Tablets of Esomeprazole and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methods for the Determination of the Carbon Dioxide Evolved from Effervescent Systems | Semantic Scholar [semanticscholar.org]

- 21. scispace.com [scispace.com]

- 22. Compatibility Studies of Intrinsic lubricants for Effervescent Tablets: Formulation and In Vitro Evaluation – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 23. researchgate.net [researchgate.net]

- 24. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Role of Lubricants in Tablets | Pharmaguideline [pharmaguideline.com]

- 26. pharmaceutical-networking.com [pharmaceutical-networking.com]

An In-depth Technical Guide on the Core Factors Affecting Effervescent Reaction Rates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the primary factors influencing the rate of effervescent reactions, a critical consideration in the development of pharmaceutical and other consumer products. The core of this guide focuses on the interplay of temperature, reactant particle size, and reactant concentration. The information presented herein is intended to equip researchers and drug development professionals with the fundamental knowledge to control and optimize these reactions for desired product performance.

Core Principles of Effervescent Reactions

Effervescent reactions are based on the chemical interaction between an acid and a carbonate source in the presence of a solvent, typically water. A common example in pharmaceutical formulations is the reaction between citric acid (C₆H₈O₇) and sodium bicarbonate (NaHCO₃).[1][2] When an effervescent tablet is introduced to water, both components dissolve and subsequently react to produce carbon dioxide gas, which manifests as the characteristic fizzing or effervescence.[1][3] The overall chemical equation for this reaction is:

H₃C₆H₅O₇(aq) + 3NaHCO₃(aq) → Na₃C₆H₅O₇(aq) + 3H₂O(l) + 3CO₂(g)

The rate of this reaction, and thus the rate of carbon dioxide evolution and tablet disintegration, is paramount to the efficacy and user experience of the product. Several key factors can be manipulated to control this rate.

Key Factors Influencing Effervescent Reaction Rates

The rate of an effervescent reaction is governed by several controllable factors. Understanding and manipulating these variables are essential for formulation development and quality control. The primary factors include the temperature of the solvent, the particle size of the solid reactants, and the concentration of the reactants.

Effect of Temperature

Temperature plays a crucial role in the kinetics of chemical reactions. An increase in the temperature of the solvent (typically water) leads to an increase in the kinetic energy of the reactant molecules.[3] This results in more frequent and energetic collisions between the dissolved acid and carbonate ions, thereby accelerating the reaction rate.[3] Consequently, effervescent tablets dissolve more rapidly in warmer water.[3][4][5]

Quantitative Data: Temperature vs. Dissolution Time

The following table summarizes data from various studies on the effect of water temperature on the dissolution time of effervescent tablets.

| Water Temperature Category | Temperature Range (°C) | Average Dissolution Time (seconds) |

| Cold | 8 - 20 | 115[5] |

| Lukewarm/Room Temperature | 30 - 47 | 32.75[5] |

| Hot | 55 - 66 | 24.25[5] |

| Very Hot | > 69 | 19[5] |

Note: The data is compiled from studies using commercial Alka-Seltzer tablets and should be considered illustrative. Actual dissolution times will vary based on tablet formulation and size.

Experimental Protocol: Investigating the Effect of Temperature

This protocol outlines a method for quantifying the effect of temperature on the dissolution rate of an effervescent tablet.

Materials:

-

Effervescent tablets (uniform brand and lot)

-

Beakers or transparent cups (e.g., 250 mL)

-

Graduated cylinder

-

Thermometer

-

Stopwatch

-

Water baths or other means to maintain constant water temperatures (e.g., ice bath, hot plate)

-

Distilled or deionized water

Procedure:

-

Prepare water samples at a range of desired temperatures (e.g., 10°C, 25°C, 40°C, 60°C). Use a thermometer to verify and record the temperature of each sample just before use.

-

Measure a consistent volume of water (e.g., 200 mL) into a beaker.

-

Place the beaker in a water bath to maintain the target temperature.

-

Simultaneously start the stopwatch and drop one effervescent tablet into the beaker.

-

Observe the reaction and stop the stopwatch when the tablet has completely dissolved and effervescence ceases.

-

Record the dissolution time.

-

Repeat the experiment at least three times for each temperature to ensure reproducibility.

-

Calculate the average dissolution time for each temperature.

Logical Relationship: Temperature and Reaction Rate

Caption: The causal chain from increased temperature to a higher effervescent reaction rate.

Effect of Particle Size (Surface Area)

For reactions involving a solid reactant, the surface area available for reaction is a critical factor. By reducing the particle size of the solid reactants (e.g., by crushing a tablet into a powder), the total surface area exposed to the solvent is significantly increased.[6][7] This allows for more contact points between the acid and carbonate components in the solution, leading to a greater number of effective collisions per unit of time and, consequently, a faster reaction rate.[8]

Quantitative Data: Particle Size vs. Dissolution Time

The following table illustrates the impact of particle size on the dissolution time of effervescent tablets in water at a constant temperature.

| Particle Size | Average Dissolution Time (seconds) at 20°C | Average Dissolution Time (seconds) at 40°C | Average Dissolution Time (seconds) at 65°C |

| Whole Tablet | 96.17[9] | 36.15[9] | 19.53[9] |

| Halved Tablet | 89.53[9] | 30.50[9] | 18.97[9] |

| Quartered Tablet | 77.65[9] | 29.75[9] | 16.25[9] |

| Powdered Tablet | 57.30[9] | 24.24[9] | 7.40[9] |

Note: Data is based on experiments with this compound tablets and serves as a comparative illustration.